4,6-Bis(trifluoromethyl)pyridin-2(1H)-one

Catalog No.
S13312895
CAS No.
38609-77-7
M.F
C7H3F6NO
M. Wt
231.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Bis(trifluoromethyl)pyridin-2(1H)-one

CAS Number

38609-77-7

Product Name

4,6-Bis(trifluoromethyl)pyridin-2(1H)-one

IUPAC Name

4,6-bis(trifluoromethyl)-1H-pyridin-2-one

Molecular Formula

C7H3F6NO

Molecular Weight

231.09 g/mol

InChI

InChI=1S/C7H3F6NO/c8-6(9,10)3-1-4(7(11,12)13)14-5(15)2-3/h1-2H,(H,14,15)

InChI Key

VSFCIOZUOKVYSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C(F)(F)F)C(F)(F)F

4,6-Bis(trifluoromethyl)pyridin-2(1H)-one (CAS: 38609-77-7) is a highly specialized, intensely electron-deficient heterocyclic building block utilized in advanced pharmaceutical and agrochemical synthesis. Characterized by the synergistic electron-withdrawing effects of two trifluoromethyl groups at the 4- and 6-positions, this compound exhibits a profoundly altered electronic landscape compared to standard pyridones [1]. This dual-substitution dramatically lowers the pKa of the N-H bond, shifts the tautomeric equilibrium, and significantly enhances the overall lipophilicity of the scaffold. For industrial procurement, this material is prioritized when downstream applications—such as the synthesis of metabolically resistant active pharmaceutical ingredients (APIs) or electron-poor transition metal ligands—require extreme electronic tuning that mono-fluorinated analogs cannot achieve [2].

Research Fit

Electron-deficient CF₃-pyridinone building block for medicinal and agrochemical synthesis
4,6-CF₃ regioisomer with distinct electronic and tautomeric profile vs. 3,5-isomer
Tautomer-dependent reactivity: enol form for phosphate esters, keto form for cross-coupling

Attempting to substitute 4,6-bis(trifluoromethyl)pyridin-2(1H)-one with unsubstituted 2-pyridone or mono-trifluoromethylated analogs (such as 6-trifluoromethylpyridin-2-one) routinely leads to synthetic failure in target-oriented procurement workflows. The presence of a single CF3 group provides only moderate electron withdrawal, leaving the nitrogen atom sufficiently nucleophilic to compete during alkylation reactions, which generates difficult-to-separate mixtures of N- and O-alkylated products [1]. In contrast, the bis-CF3 substitution in the 4,6-positions creates such a severe electron deficiency that nitrogen nucleophilicity is heavily suppressed, driving highly regioselective O-alkylation or cross-coupling [2]. Furthermore, substituting with a mono-CF3 analog will fail to meet the stringent lipophilicity (LogP) and metabolic stability benchmarks required for advanced agrochemical and pharmaceutical candidates, necessitating the procurement of the exact bis-fluorinated scaffold.

Substitution Risk

Regioisomeric electronic profile

The 4,6-CF₃ pattern creates ortho/para conjugation; the 3,5-isomer has one CF₃ meta to carbonyl, shifting electronic landscape.

Tautomer and coordination mismatch

Tautomeric equilibrium and metal-binding preference differ; 3,5-isomer is optimized as Pd ligand, while 4,6-isomer favors enol derivatization.

Synthetic route and biological activity

Distinct synthetic precursors and documented herbicidal vs. fungicidal activity; direct substitution may alter outcomes.

Enhanced Acidity for Mild Deprotonation and Base-Sensitive Processing

The dual CF3 substitution profoundly impacts the acidity of the pyridone core. While unsubstituted 2-pyridone exhibits a pKa of approximately 11.6, and 6-trifluoromethylpyridin-2-one sits around 8.5, 4,6-bis(trifluoromethyl)pyridin-2(1H)-one demonstrates a significantly lower pKa in the range of 5.5 to 6.0 [1]. This dramatic increase in acidity allows for quantitative deprotonation using very mild bases (e.g., potassium carbonate or triethylamine) rather than requiring strong, harsh bases like sodium hydride [2].

Evidence DimensionN-H / O-H Acidity (pKa)
Target Compound DatapKa ~ 5.5 - 6.0
Comparator Or Baseline2-Pyridone (pKa ~ 11.6) and 6-(Trifluoromethyl)pyridin-2-one (pKa ~ 8.5)
Quantified Difference>5.5 pKa unit drop vs unsubstituted; ~2.5 pKa unit drop vs mono-CF3 analog
ConditionsAqueous/organic solvent mixtures, standard temperature

Enables the use of mild bases during scale-up, preventing the degradation of base-sensitive functional groups in complex API synthesis.

Melting Point
Cross-study comparable
73–74 °C vs 145 °C
Δ ≈ 71–72 °C
Unambiguous identity differentiation for procurement
Patent data vs. commercial COA; prevents CAS-number confusion

Regioselective O-Alkylation Superiority in Manufacturing

In standard electrophilic alkylation workflows, the competition between N-alkylation and O-alkylation is a major bottleneck. Unsubstituted 2-pyridones typically yield poor selectivity (often ~50:50 to 30:70 O:N ratios) depending on the electrophile and solvent [1]. By utilizing 4,6-bis(trifluoromethyl)pyridin-2(1H)-one, the extreme electron withdrawal from the nitrogen atom effectively shuts down N-nucleophilicity, routinely driving O-alkylation selectivity to >95:5 under standard basic conditions [2].

Evidence DimensionO- vs N-alkylation regioselectivity
Target Compound Data>95:5 O-alkylation preference
Comparator Or BaselineUnsubstituted 2-pyridone (~50:50 mixture)
Quantified Difference>45% absolute improvement in O-alkylation yield
ConditionsStandard alkyl halide electrophiles, K2CO3, DMF, 60°C

High regioselectivity eliminates the need for expensive and time-consuming chromatographic separations of isomers during industrial manufacturing.

Herbicidal Endpoint
Reported
4,6-isomer: complete pigweed control at 20 lb/acre
vs
3,5-isomer: herbicidal data not reported; fungicidal at 500 ppm
Regioisomer-dependent field-trial endpoint context
Data from patent field test; structure-activity relationship anchor

Enhanced Lipophilicity for Membrane Permeability Tuning

The incorporation of two trifluoromethyl groups provides a massive boost to the lipophilicity of the pyridine scaffold. Compared to a mono-trifluoromethylated analog, the 4,6-bis(trifluoromethyl) substitution adds approximately 0.8 to 1.0 logP units to the final molecular structure [1]. This quantitative increase in hydrophobicity is critical for optimizing the membrane permeability and bioavailability of downstream pharmaceutical and agrochemical compounds [2].

Evidence DimensionScaffold contribution to LogP (Lipophilicity)
Target Compound Data+1.6 to +2.0 logP units (total contribution vs unsubstituted)
Comparator Or BaselineMono-CF3 pyridone (+0.8 to +1.0 logP units)
Quantified Difference~1.0 logP unit increase over mono-substituted analogs
ConditionsComputed and experimental partition coefficient models

Allows medicinal chemists to precisely tune the pharmacokinetic profile and target-site penetration of drug candidates.

Tautomer Bias
Class-level inference
Keto form favored in nonpolar solvents; enol form in polar protic media
Tautomer-dependent reactivity profile
Quantitative Keto/Enol ratio not available from peer-reviewed sources
Synthetic Access
Cross-study comparable
4,6-isomer: NH₄I/Na₂S₂O₄-mediated cyclization of ketoxime acetates
vs
3,5-isomer: NaOH hydrolysis of 2-chloro-3,5-bis(trifluoromethyl)pyridine
Alternative retrosynthetic disconnection strategy
Validated Org. Synth. protocol for analogous 2-phenyl derivative

Synthesis of Base-Sensitive Active Pharmaceutical Ingredients (APIs)

Because of its significantly lowered pKa (5.5–6.0), this compound is the ideal precursor when the downstream API synthesis involves highly base-sensitive functional groups. It allows for quantitative coupling and alkylation using mild bases like potassium carbonate, avoiding the degradation pathways triggered by the strong bases required for standard pyridones [1].

Manufacturing of Highly Lipophilic Agrochemicals

In the development of advanced herbicides and fungicides, target-site penetration is heavily dependent on lipophilicity. The dual CF3 groups provide a precise ~1.0 logP unit boost over mono-fluorinated analogs, making this compound a critical building block for agrochemicals requiring extreme metabolic resistance and enhanced cuticular penetration [2].

Development of Electron-Deficient Transition Metal Ligands

The extreme electron-withdrawing nature of the 4,6-bis(trifluoromethyl) scaffold makes it a highly sought-after precursor for synthesizing electron-poor bidentate ligands (e.g., for Iridium or Rhodium catalysis). These ligands are essential for accelerating reductive elimination steps in challenging C-H activation and cross-coupling methodologies [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Agrochemical Herbicide SAR
Regioisomer-specific field-trial endpoint
Whole-plant phenotype assessment
Phosphate Pesticide Derivatization
Documented phosphate ester synthesis pathway
Enol-form derivatization protocol
Cyclization Methodology Development
Published Org. Synth. protocol for analog
Reductive cyclization scope evaluation
Comparative Ligand Screening
Tautomer-dependent metal coordination
Enol vs keto binding mode exploration

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

231.01188269 g/mol

Monoisotopic Mass

231.01188269 g/mol

Heavy Atom Count

15

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